molecular formula C16H11NO3S3 B2898129 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 638139-13-6

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No. B2898129
CAS RN: 638139-13-6
M. Wt: 361.45
InChI Key: GAVXWEDWPSEUAS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C16H11NO3S3 and its molecular weight is 361.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel d-π-A Chromophores

A study synthesized novel d-π-A type chromophores, including derivatives of the mentioned compound, focusing on their photophysical properties. These chromophores exhibited significant absorption and emission wavelengths, indicating potential applications in fields such as organic electronics and photonics. The study also explored their viscosity-induced emission characteristics and conducted a computational analysis using density functional theory (DFT) (Jachak et al., 2021).

Aldose Reductase Inhibitors

Another significant application of derivatives of this compound is as aldose reductase inhibitors, showing potential for managing complications related to diabetes. The study identified certain derivatives to be potent inhibitors of aldose reductase, suggesting their utility in developing treatments for diabetic complications (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activity

Research has also demonstrated the antimicrobial potential of rhodanine-3-acetic acid derivatives. These compounds showed activity against a range of mycobacteria, including Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Krátký et al., 2017).

Anticancer and Antiangiogenic Effects

The anticancer and antiangiogenic properties of thioxothiazolidin-4-one derivatives have been investigated, with findings suggesting their efficacy in inhibiting tumor growth and angiogenesis. This research underscores the potential of these compounds in developing anticancer therapies (Chandrappa et al., 2010).

Antifungal Activity

Compounds synthesized from the mentioned chemical structure have shown antifungal effects, particularly against various Candida species. This highlights their potential application in treating fungal infections (Doležel et al., 2009).

Trypanocidal and Anticancer Activity

Derivatives of this compound have been evaluated for their trypanocidal activity against Trypanosoma species and anticancer activity across different human tumor cell lines. The results indicate their potential as therapeutic agents for trypanosomiasis and cancer (Holota et al., 2019).

properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S3/c18-14-12(9-11-7-4-8-22-11)23-16(21)17(14)13(15(19)20)10-5-2-1-3-6-10/h1-9,13H,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXWEDWPSEUAS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

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